molecular formula C17H21NOS B2871324 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705324-00-0

8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2871324
CAS No.: 1705324-00-0
M. Wt: 287.42
InChI Key: QDXLIXHXBYAAEI-UHFFFAOYSA-N
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Description

8-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene is a synthetic tropane alkaloid analog of significant interest in neuropharmacological research. Its core structure is based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, which is a privileged structure found in many neurologically active compounds. This molecule is primarily investigated for its potential as a dopamine transporter (DAT) inhibitor , a key mechanism for compounds that modulate synaptic dopamine levels. Researchers utilize this compound to probe the structure-activity relationships (SAR) of tropane derivatives, particularly how the 1-(thiophen-2-yl)cyclopentanecarbonyl substituent influences binding affinity and selectivity at monoamine transporters compared to classical analogs like cocaine. Its unique structure, featuring a carbon-carbon double bond within the bicyclic framework, provides a valuable chemical handle for further synthetic elaboration and bioconjugation, making it a versatile intermediate for developing novel molecular probes. Current studies focus on its application in molecular modeling and in vitro assays to better understand the molecular determinants of transporter interaction, which is crucial for advancing research into substance use disorders and psychiatric conditions.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c19-16(18-13-5-3-6-14(18)9-8-13)17(10-1-2-11-17)15-7-4-12-20-15/h3-5,7,12-14H,1-2,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLIXHXBYAAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the bicyclic octane structure. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

8-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclic octane structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues of 8-azabicyclo[3.2.1]oct-2-ene derivatives are compared below:

Compound Name Substituents/Functional Groups Molecular Weight Biological Activity/Application Reference
Target Compound 1-(Thiophen-2-yl)cyclopentanecarbonyl ~317.4 g/mol* Hypothesized CNS receptor modulation -
2-(p-Toluenesulphonyl)-8-azabicyclo[3.2.1]oct-2-ene p-Toluenesulfonyl 267.35 g/mol Synthetic intermediate; sulfonyl group enhances stability
8-Methyl-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene 4-Fluorophenyl, methyl 203.26 g/mol Potential antipsychotic/antidepressant activity
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene 2-Naphthyl, methyl 261.35 g/mol High affinity for serotonin/dopamine transporters
(3-endo)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]octan-3-ol Isopropyl, hydroxyl 169.26 g/mol Cholinergic ligand; possible muscle relaxant
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Cyclopropylmethyl, ketone 193.28 g/mol Opioid receptor modulation

*Calculated based on molecular formula.

Biological Activity

The compound 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic framework, which contributes to its unique pharmacological properties. The presence of the thiophene ring and the azabicyclo structure are crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the SUV39H2 enzyme, which is implicated in various cancer pathways. The inhibition of SUV39H2 can lead to altered gene expression profiles associated with tumor progression.

Key Findings:

  • Inhibition of SUV39H2 : The compound has been shown to inhibit SUV39H2 effectively, which is a target for cancer therapy due to its role in histone methylation and gene silencing related to oncogenes .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit moderate to excellent anti-tumor activities against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative showed IC50 values of 0.20 µM against A549 cells .
  • Mechanism of Action : The compound appears to exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells. Western blot analyses indicated significant suppression of AKT phosphorylation at low concentrations .

Data Tables

Compound DerivativeTarget Cell LineIC50 Value (µM)Mechanism of Action
8-Azabicyclo Derivative 1A5490.20 ± 0.05PI3K/mTOR Inhibition
8-Azabicyclo Derivative 2MCF-71.25 ± 0.11PI3K/mTOR Inhibition
8-Azabicyclo Derivative 3HeLa1.03 ± 0.24PI3K/mTOR Inhibition

Case Studies

Several studies have explored the biological activity of compounds related to 8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene :

  • Study on Antitumor Activity : A study evaluated various substituted derivatives against multiple cancer cell lines, revealing that modifications in the thiophene ring significantly enhanced their antitumor potency .
  • Enzymatic Activity Assays : Research involving enzymatic assays showed that certain derivatives not only inhibited SUV39H2 but also affected other pathways critical for tumor growth, suggesting a multifaceted mechanism of action .
  • Molecular Modeling Studies : Computational studies provided insights into how structural variations influence biological activity, helping to identify lead compounds for further development .

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